N4 Substitution Confers Unique Hydrogen Bond Donor Capacity Compared to Unsubstituted Piperazin-2-one
4-(3-Aminopropyl)piperazin-2-one possesses two hydrogen bond donors (primary amine NH₂ and secondary amide NH), compared to only one (secondary amide NH) in the unsubstituted piperazin-2-one core . This additional donor significantly enhances its ability to engage in multidentate interactions with biological targets, a feature critical for fragment-based screening and scaffold elaboration .
| Evidence Dimension | Number of Hydrogen Bond Donors |
|---|---|
| Target Compound Data | 2 (primary amine NH₂, secondary amide NH) |
| Comparator Or Baseline | Piperazin-2-one (unsubstituted): 1 (secondary amide NH) |
| Quantified Difference | +1 H-bond donor |
| Conditions | Structural analysis based on molecular composition |
Why This Matters
An extra hydrogen bond donor can dramatically increase binding affinity and target residence time, justifying the procurement of this specific functionalized scaffold over the simpler core.
